molecular formula C6H5Cl2P B166023 Dichlorophenylphosphine CAS No. 644-97-3

Dichlorophenylphosphine

Cat. No.: B166023
CAS No.: 644-97-3
M. Wt: 178.98 g/mol
InChI Key: IMDXZWRLUZPMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorophenylphosphine is an organophosphorus compound with the chemical formula C₆H₅PCl₂. This colorless, viscous liquid is commonly used in the synthesis of organophosphines. It is commercially available and has a pungent odor. This compound is insoluble in water but miscible in organic solvents such as benzene, carbon disulfide, and chloroform .

Mechanism of Action

Target of Action

Dichlorophenylphosphine (DCPP) is an organophosphorus compound . It is primarily used in the synthesis of organophosphines , which are a class of organophosphorus compounds that have a wide range of applications in organic synthesis . Therefore, the primary targets of DCPP are the reactants in these synthesis reactions.

Mode of Action

DCPP interacts with its targets through chemical reactions. For instance, it can be used in the synthesis of dimethylphenylphosphine through a reaction with methylmagnesium iodide . In this reaction, the two chlorine atoms in DCPP are replaced by methyl groups, resulting in the formation of dimethylphenylphosphine .

Biochemical Pathways

As an intermediate in chemical synthesis, DCPP is involved in various biochemical pathways depending on the final product. For example, in the McCormack reaction, DCPP adds dienes to give the chlorophospholenium ring . This reaction is a key step in the synthesis of certain organophosphorus compounds.

Result of Action

The result of DCPP’s action is the formation of new organophosphorus compounds. These compounds have a wide range of applications, including the production of flame retardants, nylon stabilizers, plasticizers, and other organophosphorus compounds .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorophenylphosphine can be synthesized through an electrophilic substitution reaction of benzene with phosphorus trichloride, catalyzed by aluminum chloride. aluminum chloride often induces diarylation, so a cleaner catalyst for monoarylation is stannic chloride . Another method involves the Friedel-Crafts reaction of phosphorus trichloride and benzene in ionic liquids, which offers a cleaner synthesis route .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the Friedel-Crafts reaction using phosphorus trichloride and benzene with anhydrous aluminum chloride as a catalyst. This method is favored due to its efficiency and the relatively simple product isolation procedure .

Chemical Reactions Analysis

Types of Reactions: Dichlorophenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Used in substitution reactions to form tertiary phosphines.

    Dienes: Utilized in addition reactions to form chlorophospholenium rings.

    Reducing Agents: Employed in reductive coupling reactions.

Major Products:

    Dimethylphenylphosphine: Formed from the reaction with methylmagnesium iodide.

    Chlorophospholenium Rings: Result from the McCormack reaction.

    Cyclophosphine Compounds: Produced through reductive coupling.

Scientific Research Applications

Dichlorophenylphosphine and its derivatives are widely used in various scientific research applications, including:

Comparison with Similar Compounds

    Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂): Similar in structure but contains an additional oxygen atom bonded to phosphorus.

    Chlorodiphenylphosphine (C₆H₅PCl₂): Contains two phenyl groups attached to phosphorus instead of one.

    Diphenylphosphinic Chloride (C₆H₅)₂P(O)Cl: Contains two phenyl groups and an oxygen atom bonded to phosphorus.

Uniqueness: Dichlorophenylphosphine is unique due to its specific reactivity and the ability to form a wide range of organophosphorus compounds through substitution and addition reactions. Its versatility in synthetic chemistry makes it a valuable intermediate for various industrial and research applications .

Properties

IUPAC Name

dichloro(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDXZWRLUZPMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5PCl2, C6H5Cl2P
Record name BENZENE PHOSPHORUS DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027282
Record name Phenyl phosphorus dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102 °C. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [HSDB]
Record name BENZENE PHOSPHORUS DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenyl phosphorus dichloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6661
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

430 °F at 760 mmHg (USCG, 1999), 224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG
Record name BENZENE PHOSPHORUS DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL PHOSPHORUS DICHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

215 °F (USCG, 1999), 215 °F OC May be lower because of presence of dissolved phosphorus
Record name BENZENE PHOSPHORUS DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL PHOSPHORUS DICHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN COMMON INERT ORGANIC SOLVENTS, MISCIBLE WITH BENZENE, CARBON DISULFIDE
Record name PHENYL PHOSPHORUS DICHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.14 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.356 @ 20 °C/4 °C
Record name BENZENE PHOSPHORUS DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL PHOSPHORUS DICHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS LIQUID

CAS No.

644-97-3
Record name BENZENE PHOSPHORUS DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dichlorophenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl phosphorus dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorophenylphosphine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonous dichloride, P-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl phosphorus dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(phenyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLOROPHENYLPHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRU258L1EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENYL PHOSPHORUS DICHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-60 °F (USCG, 1999), -51 °C
Record name BENZENE PHOSPHORUS DICHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/220
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL PHOSPHORUS DICHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2729
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

8800 g (64 mols) phosphorus(III)chloride, 780 g (10 mols) benzene and 1361 g (10 mols) anhydrous aluminum chloride of 98% strength were boiled for 5 hours under reflux in a reactor provided with a stirrer and reflux condenser. Next, 1535 g (10 mols) phosphorus oxychloride was added dropwise within 30 minutes. After a post-reaction period of 30 minutes, the whole was cooled to 25° C., the formed aluminum chloride/phosphorus oxychloride-complex was filtered off and washed with phosphorus(III)chloride. 3128 g crystalline matter moist with PCl3 was obtained (theoretically: 1535 g POCl3 +1361 g AlCl3 =2896 g). Phosphorus(III)chloride in excess and unreacted benzene were expelled from the filtrate under atmospheric pressure and the residue was distilled under vacuum. 1561 g phenyldichlorophosphane (bp: 95° C. at 25 millibars) was obtained. Yield: 0.87 mol C6H5PCl2 per mol AlCl3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

38.5 g (0.34 mol) phenylphosphine dissolved in 40 ml toluene was added at 25° C. to a suspension of 160 g PCl5 (0.77 mol) in 500 ml toluene. After the exothermal reaction had subsided, the whole was heated to 70° C. until gas ceased to be evolved. The low boilers were removed under vacuum. The crude product yield was 67 g; 31P-NMR: δ P=161 ppm, C6H5PCl2, 94.4 mol%. The residue was distilled under vacuum. bp 98° C./17 mbar; yield: 50.6 g (81% of the theoretical).
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 60 g (=0.4364 mole) of freshly distilled phosphorus trichloride and 40 g (=0.1527 mole) of triphenylphosphane (→molar ratio of 2.86 to 1) is added dropwise in the course of 30 minutes to the apparatus which has been described in Example 6 and which is at 620° C. The subsequent distillation gives 38 g (=0.1212 mole) of dichlorophenylphosphane and 16.5 g (0.075 mole) of chlorodiphenylphosphane (→molar ratio of 2.83 to 1), unconverted phosphorus trichloride and unconverted triphenylphosphane. The yield relative to the starting amount of triphenylphosphane is 52% of theory in dichlorophenylphosphane and 38% of theory in chlorodiphenylphosphane, with an 87% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

50 g (0.256 mole) of phenylphosphonic acid dichloride and 40 g (0.153 mole) of triphenylphosphane were stirred for 12 hours at 230° C. under an atomosphere of nitrogen. Distillation was then carried out at 0.1 kPa until an internal temperature of 200° C. was reached. The distillate obtained was then fractionated using a silvered-jacketed column, 70 cm long, packed with Raschig rings. 25 g of dichlorophenylphosphane were obtained, as well as unreacted phenylphosphonic acid dichloride. This corresponds to a yield of 91% of theory, based on triphenylphosphane employed.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorophenylphosphine
Reactant of Route 2
Reactant of Route 2
Dichlorophenylphosphine
Reactant of Route 3
Dichlorophenylphosphine
Reactant of Route 4
Dichlorophenylphosphine
Reactant of Route 5
Dichlorophenylphosphine
Reactant of Route 6
Dichlorophenylphosphine
Customer
Q & A

Q1: What are the common methods for synthesizing dichlorophenylphosphine?

A1: this compound is primarily synthesized via the Friedel-Crafts reaction of benzene and phosphorus trichloride using aluminum chloride as a catalyst [, , , , ]. Other methods include using ionic liquids as catalysts [, , , , ] and reacting sulfur with this compound in the presence of ionic liquid catalysts [, ].

Q2: What is the role of sodium chloride in the synthesis of this compound?

A2: Sodium chloride is used as a complexing agent to remove the aluminum chloride catalyst after the reaction [, ]. This simplifies the purification process and improves the yield of this compound.

Q3: What are the key spectroscopic characteristics of this compound?

A3: this compound has been characterized using various spectroscopic techniques, including 31P NMR, 1H NMR, 13C NMR, FTIR, and mass spectrometry [, , , ]. These techniques provide information about the structure, bonding, and purity of the compound.

Q4: What are the physical properties of this compound?

A4: Researchers have measured and reported the density, viscosity, and vapor pressure of this compound over a range of temperatures [, ]. These properties are essential for understanding its behavior in various applications.

Q5: What are the main applications of this compound?

A5: this compound is a versatile precursor for various organophosphorus compounds. Its major applications include the synthesis of flame retardants [, , , ], catalysts [], and other phosphorus-containing compounds [, , , , , ].

Q6: How does this compound contribute to the synthesis of flame-retardant polymers?

A6: this compound is used as a starting material to synthesize phosphorus-containing monomers. These monomers can be incorporated into polymer chains, imparting flame-retardant properties to the final material [, , , ].

Q7: How does this compound react with alkenes or dienes?

A7: this compound can undergo cycloaddition reactions with dienes, such as 1,3-butadiene, to form phosphorus-containing heterocycles like phospholenes [, , ].

Q8: What is the role of this compound in the synthesis of Woollins' reagent?

A8: this compound reacts with sodium selenide (Na2Se) to produce 2,4-bis(phenyl)-1,3-diselena-2,4-diphosphetane-2,4-diselenide, commonly known as Woollins' reagent []. This reagent is a powerful tool in organic synthesis for introducing selenium into molecules.

Q9: Can this compound act as a catalyst?

A9: While not as common as its use as a reagent, this compound can form complexes that exhibit catalytic activity in certain reactions. For example, researchers have investigated its use in the radical polymerization of methyl methacrylate [].

Q10: Are there any environmental concerns associated with this compound?

A10: While specific data on the environmental impact of this compound is limited in the provided research, its use in industrial processes necessitates responsible handling and disposal. The potential for release into the environment and its subsequent degradation pathways require further investigation [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.